Direct Inhibition of ARFGAP1 by QS11 vs. Complete Inactivity of QS11-NC
In a direct enzymatic assay using purified ARFGAP1 protein, QS11 demonstrated potent inhibition with an EC50 of 1.5 μM [1]. In stark contrast, the close structural analog QS11-NC, which differs only in the substitution at the N9 position, exhibited no detectable inhibition of ARFGAP1 activity under identical assay conditions [1]. This provides unequivocal evidence that the specific chemical structure of QS11 is essential for its primary pharmacological activity, a differentiation not captured by general compound class designations.
| Evidence Dimension | ARFGAP1 Enzymatic Inhibition |
|---|---|
| Target Compound Data | EC50 = 1.5 μM |
| Comparator Or Baseline | QS11-NC (inactive; no inhibition detected) |
| Quantified Difference | >1.5 μM shift from active to inactive |
| Conditions | Purified ARFGAP1 protein enzymatic assay |
Why This Matters
This data confirms that QS11's activity is not a class effect but is uniquely tied to its specific molecular structure, eliminating the risk of sourcing an inactive analog when precise ARFGAP1 inhibition is required.
- [1] Takanashi, S., et al. (2015). Structure-activity relationship studies of QS11, a small molecule Wnt synergistic agonist. Bioorg. Med. Chem. Lett., 25(21), 4791-4795. DOI: 10.1016/j.bmcl.2015.07.013. PMID: 26152429. View Source
